D-Xylonic acid, |A-lactone, 2,3,5-triacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-xylonic acid, |A-lactone, 2,3,5-triacetate typically involves the oxidation of D-xylose. The Weimberg pathway is one of the primary methods used, where D-xylose is oxidized to D-xylono-lactone by D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid . The triacetate derivative is then formed by acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of D-xylonic acid involves microbial fermentation using engineered strains of Escherichia coli. These strains are designed to efficiently convert D-xylose to D-xylonic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: D-xylonic acid, |A-lactone, 2,3,5-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce aldaric acids.
Reduction: Reduction reactions can convert the compound to its corresponding alditol.
Substitution: Acetylation reactions are used to form the triacetate derivative.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite are used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Acetylation is carried out using acetic anhydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldaric acids.
Reduction: Alditols.
Substitution: Triacetate derivatives.
Scientific Research Applications
D-xylonic acid, |A-lactone, 2,3,5-triacetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its impact on microbial growth.
Mechanism of Action
The mechanism of action of D-xylonic acid, |A-lactone, 2,3,5-triacetate involves its interaction with specific enzymes and metabolic pathways. The compound is known to inhibit certain enzymatic activities, leading to the accumulation of metabolic intermediates . This can affect cell growth and metabolism, making it a valuable tool for studying metabolic engineering and synthetic biology.
Comparison with Similar Compounds
Lyxonic acid: The C-2 epimer of xylonic acid.
Arabinonic acid: Another sugar acid derived from arabinose.
Ribonic acid: Derived from ribose and shares similar chemical properties.
Uniqueness: D-xylonic acid, |A-lactone, 2,3,5-triacetate is unique due to its specific structural configuration and the presence of acetylated hydroxyl groups. This makes it more reactive and suitable for specific applications compared to its non-acetylated counterparts.
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-KXUCPTDWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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